4-methoxy-N-(piperidin-3-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-methoxy-N-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16) |
InChI Key |
XUSXYFMKXBSPIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 4 Methoxy N Piperidin 3 Yl Benzamide
Retrosynthetic Analysis of the 4-methoxy-N-(piperidin-3-yl)benzamide Scaffold
A retrosynthetic analysis of this compound identifies the central amide bond as the key disconnection point. This strategy simplifies the molecule into two primary synthons: a 4-methoxybenzoyl moiety and a 3-aminopiperidine moiety.
This disconnection leads to two readily accessible or synthetically preparable starting materials:
4-methoxybenzoic acid (or an activated derivative): A commercially available aromatic carboxylic acid.
3-aminopiperidine: A cyclic amine that contains a chiral center, necessitating stereochemical considerations in its synthesis or resolution.
The forward synthesis, therefore, logically involves the formation of the amide bond between these two precursor molecules.
Optimized Synthetic Pathways for the Benzamide (B126) Core Formation
The benzamide core is derived from 4-methoxybenzoic acid, a common and inexpensive starting material. While the acid itself can be prepared through various classical methods, such as the oxidation of 4-methoxytoluene or the hydrolysis of 4-methoxybenzonitrile, it is typically procured from commercial suppliers for laboratory-scale synthesis.
The crucial step in forming the benzamide core is the activation of the carboxylic acid group of 4-methoxybenzoic acid to facilitate its reaction with the amine. Common activation strategies include:
Conversion to Acyl Chloride: Reacting 4-methoxybenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 4-methoxybenzoyl chloride. researchgate.netresearchgate.net This intermediate readily reacts with amines to form the amide bond.
In-situ Activation with Coupling Agents: Utilizing peptide coupling reagents that activate the carboxylic acid directly in the reaction mixture, avoiding the need to isolate a more reactive intermediate. This is discussed in detail in section 2.4.
Strategies for Stereoselective Synthesis of the Piperidine (B6355638) Moiety
The piperidine moiety, 3-aminopiperidine, possesses a stereocenter at the C3 position. The synthesis of enantiomerically pure forms is critical for developing stereospecific pharmaceuticals. Several strategies exist to obtain the desired (R)- or (S)-enantiomer.
Resolution of Racemates: This classical approach involves separating a racemic mixture of 3-aminopiperidine. Diastereomeric salts are formed by reacting the racemic amine with a chiral resolving agent, such as (R)-4-(2-chloro-hydroxy-1,3,2-dioxaphosphorinane 2-oxide) or N-tosyl-(S)-phenylalanine. researchgate.net The resulting diastereomers exhibit different solubilities, allowing for their separation by crystallization. researchgate.net
Enzymatic and Biocatalytic Methods: Modern synthetic chemistry increasingly employs enzymes for their high stereoselectivity. Multi-enzyme cascades using galactose oxidase and imine reductase variants can convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine. rsc.orgrsc.org Similarly, transaminase enzymes can be used for the asymmetric amination of a ketone precursor to yield (R)-3-amino piperidine derivatives with high optical purity. scispace.com
Synthesis from the Chiral Pool: This strategy utilizes naturally occurring chiral molecules as starting materials. For instance, protected 3-aminopiperidine derivatives can be synthesized from amino acids like D-lysine. researchgate.net
Chemical Coupling Reactions for Amide Bond Formation
The formation of the amide bond between 4-methoxybenzoic acid and 3-aminopiperidine is the final and pivotal step in the synthesis. The choice of coupling method depends on factors like scale, substrate tolerance, and desired purity. The most general and widely used method involves activating the carboxylic acid to make it susceptible to nucleophilic attack by the amine. researchgate.net
Commonly employed coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are frequently used. researchgate.net These are often combined with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net
Onium Salts: Phosphonium and aminium/uronium salts are highly effective coupling reagents. Examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov HATU is particularly known for its high efficiency and rapid reaction times, even with sterically hindered substrates. nih.gov
Acyl Halide Method: As mentioned in section 2.2, 4-methoxybenzoic acid can be converted to 4-methoxybenzoyl chloride. This highly reactive species is then added to a solution of 3-aminopiperidine, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. researchgate.net
Table 1: Comparison of Common Amide Coupling Methodologies
| Coupling Method | Reagent(s) | Advantages | Disadvantages |
| Carbodiimide | EDC, HOBt | Good yields, water-soluble byproducts (with EDC) | Potential for racemization, can form urea (B33335) byproducts |
| Onium Salt | HATU | High efficiency, fast reaction rates, low racemization | Higher cost, can be sensitive to moisture |
| Acyl Halide | Thionyl Chloride, Triethylamine | Inexpensive reagents, highly reactive | Requires a separate activation step, harsh conditions |
Post-Synthetic Functionalization and Derivatization Approaches
Once this compound is synthesized, its structure can be further modified to explore structure-activity relationships (SAR). The secondary amine on the piperidine ring is the most common site for derivatization.
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (e.g., alkyl bromides) or via reductive amination. nih.gov This allows for the introduction of various alkyl or substituted alkyl groups.
N-Acylation and N-Sulfonylation: The piperidine nitrogen can react with acyl chlorides or sulfonyl chlorides under basic conditions to form the corresponding N-acyl or N-sulfonyl derivatives. nih.gov This introduces different functional groups and modifies the electronic properties of the nitrogen atom.
These modifications allow for the creation of a library of related compounds, which can be screened for enhanced biological activity or improved pharmacokinetic properties.
Advanced Analytical Techniques for Structural Elucidation of Synthetic Products
Confirming the identity and purity of the synthesized this compound is essential. While techniques like NMR and IR spectroscopy provide detailed structural information, high-resolution mass spectrometry is crucial for confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can determine the exact mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a molecule's elemental formula from its measured mass. mdpi.com
For this compound (Molecular Formula: C₁₃H₁₈N₂O₂), the exact neutral mass is calculated to be 234.13683 Da. HRMS analysis would typically be performed on protonated or other adducted species in the gas phase. The experimentally measured m/z value is then compared to the theoretical value to confirm the elemental composition.
Table 2: Predicted HRMS Data for this compound
| Adduct Ion | Molecular Formula of Adduct | Theoretical m/z |
| [M+H]⁺ | [C₁₃H₁₉N₂O₂]⁺ | 235.14410 |
| [M+Na]⁺ | [C₁₃H₁₈N₂O₂Na]⁺ | 257.12605 |
| [M+K]⁺ | [C₁₃H₁₈N₂O₂K]⁺ | 273.09998 |
Despite a comprehensive search of publicly available scientific databases and literature, no specific experimental data for the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, or single crystal X-ray diffraction of the compound This compound could be located.
The explicit and detailed information required to populate the requested sections and subsections of the article—including research findings and data tables for ¹H NMR, ¹³C NMR, IR, UV-Vis, and X-ray crystallography—is not available in the public domain.
Therefore, it is not possible to generate the requested scientific article with the specified content and structure. Information on related but structurally distinct compounds was identified but is excluded from this response to adhere strictly to the user's instructions.
Biological Activity and Pharmacological Mechanisms of 4 Methoxy N Piperidin 3 Yl Benzamide
Cholinergic System Modulation
Comprehensive scientific literature searches did not yield specific data regarding the direct interaction of 4-methoxy-N-(piperidin-3-yl)benzamide with the cholinergic system. Research on structurally related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has identified them as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov However, the distinct structural features of this compound, specifically the amide linkage to the 3-position of the piperidine (B6355638) ring, preclude direct extrapolation of these findings.
Characterization of Presynaptic Choline Transporter (CHT) Inhibition
There is no available research characterizing the inhibitory activity of this compound on the presynaptic choline transporter (CHT).
Molecular Mechanisms Affecting Acetylcholine (B1216132) Dynamics in Neuronal Systems
The molecular mechanisms by which this compound may affect acetylcholine dynamics in neuronal systems have not been elucidated in published studies.
Evaluation of Selectivity in Cholinergic System Interactions
An evaluation of the selectivity of this compound for various components of the cholinergic system has not been reported in the scientific literature.
Receptor Ligand Interactions and Binding Profiles
Detailed receptor binding profiles for this compound are not currently available in the public domain. While research has been conducted on various piperidine derivatives and their affinity for a range of receptors, specific data for this compound is absent.
Quantitative Assessment of Trace Amine Associated Receptor (TAAR) Affinity, particularly TAAR1
A quantitative assessment of the binding affinity of this compound for the Trace Amine Associated Receptor 1 (TAAR1) has not been documented in scientific studies.
Comprehensive Analysis of Sigma Receptor Binding Characteristics
A comprehensive analysis of the sigma receptor binding characteristics of this compound, including its affinity for σ1 and σ2 subtypes, is not available in the current body of scientific literature.
Investigation of Serotonin (B10506) Receptor (5-HT) Ligand Activity, including 5-HT4 and 5-HT2A receptors
The benzamide (B126) moiety is a common scaffold in the design of ligands for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes.
Studies involving close structural analogs suggest that N-(piperidin-yl)benzamide derivatives exhibit activity at the 5-HT2A receptor. Specifically, research on N-(piperidin-4-yl)benzamide derivatives, which differ only in the attachment point on the piperidine ring, has shown that compounds with a 3-methoxy substituent on the benzamide ring can act as mixed-action ligands. These compounds have been identified as antagonists at both the dopamine (B1211576) D(4.2) and serotonin 5-HT2A receptors. researchgate.net This suggests a potential for this compound to also possess antagonistic properties at the 5-HT2A receptor, a target of significant interest for the development of antipsychotic medications.
The 5-HT4 receptor, a G-protein-coupled receptor (GPCR), is primarily known for its role in regulating gastrointestinal motility. atlasgeneticsoncology.org The benzamide chemical class, particularly derivatives of metoclopramide (B1676508) and cisapride, has been a fertile ground for the development of 5-HT4 receptor agonists. A recent study on novel benzamide derivatives synthesized as 5-HT4 receptor agonists explored various structural modifications to optimize binding affinity and prokinetic activity. nih.gov Although this study focused on more complex structures than this compound, it underscores the recognized potential of the benzamide scaffold to produce potent 5-HT4 agonists for treating gastrointestinal disorders. nih.gov Direct studies on this compound's affinity and activity at the 5-HT4 receptor are not extensively documented in the reviewed literature.
Exploration of Additional G-Protein Coupled Receptor (GPCR) Interactions
To understand the selectivity and potential off-target effects of a compound, broad screening against a panel of receptors is often conducted. For a close analog of the subject compound, 4-methoxy-3-(piperidin-4-yl)oxy benzamide (ML352), a comprehensive profiling was performed. ML352 was tested at a concentration of 10 μM in a binding assay panel consisting of 68 GPCRs, as well as various ion channels and transporters. nih.gov The results of this broad screening were significant for their lack of significant findings; the compound did not show any notable inhibition (defined as >50% inhibition) of any of the targets in the panel. nih.gov This indicates a "clean" ancillary pharmacology profile for this class of compounds, suggesting that this compound is likely to have a high degree of selectivity for its primary targets and a low probability of causing off-target effects mediated by common GPCRs. nih.gov
Sphingosine-1-phosphate receptor 1 (S1P1) Agonism
The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of immune cell trafficking, and its agonists, such as Fingolimod, are used in the treatment of multiple sclerosis. The search for novel, selective S1P1 agonists is an active area of research. While various chemical scaffolds have been identified as S1P1 agonists, including some containing nicotinamide (B372718) moieties, a review of the scientific literature did not yield specific evidence linking this compound or its immediate structural analogs to agonist activity at the S1P1 receptor. acs.org The structural features of known S1P1 agonists are generally distinct from the N-(piperidin-3-yl)benzamide scaffold.
Enzyme Modulation and Pathway Activation
Beyond receptor interactions, this class of compounds has been investigated for its ability to modulate key enzymes and cellular pathways involved in disease processes.
Inhibitory Activity against Acetylcholinesterase (AChE) and β-Secretase (BACE1)
Alzheimer's disease (AD) pathology is complex, involving cholinergic deficits and the production of amyloid-β (Aβ) peptides. Therefore, compounds that can inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), the rate-limiting enzyme in Aβ production, are of significant therapeutic interest. mdpi.comnih.gov
The benzamide scaffold is a known feature in a variety of AChE inhibitors. nih.gov Research into novel benzamide derivatives has demonstrated their potential as potent inhibitors of both AChE and BACE1. mdpi.com One study found that a 4-methoxybenzamide (B147235) derivative was among the most active compounds against AChE, with potency comparable to the standard drug donepezil. researchgate.net Specifically, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a potent dual inhibitor, with an IC50 of 0.056 µM against AChE and 9.01 µM against BACE1. mdpi.com These findings highlight the potential of the methoxy-benzamide structure, as found in this compound, to serve as a foundation for developing dual-target anti-Alzheimer's agents. mdpi.com
Table 1: Inhibitory Activity of a Representative Benzamide Derivative
| Enzyme | Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| AChE | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 | Donepezil | 0.046 |
| BACE1 | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 | Quercetin | 4.89 |
Data sourced from a study on new benzamides as multi-targeted compounds. mdpi.com
Activation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways
Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels and is a key target in cancer therapy. Guided by principles of bioisosterism, a series of N-(piperidin-4-yl)benzamide derivatives were designed and synthesized as potential activators of HIF-1 pathways for antitumor applications. nih.gov Preliminary in vitro studies revealed that specific compounds from this series could induce the expression of the HIF-1α protein. nih.gov This upregulation of HIF-1α was associated with the induction of downstream target genes, such as p21, and an increase in the expression of cleaved caspase-3, ultimately promoting apoptosis in tumor cells. researchgate.netnih.gov These results for very close analogs suggest that this compound could potentially function as a modulator of the HIF-1 pathway.
Assessment of Other Key Enzyme Interactions and Modulation
A significant finding in the pharmacological investigation of this compound class is its interaction with the presynaptic choline transporter (CHT). The CHT is responsible for the uptake of choline into neurons, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine (ACh). nih.gov A high-throughput screening campaign identified a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of CHT. nih.gov The lead compound from this series, ML352, was found to be a potent and selective CHT inhibitor. nih.gov Further mechanistic studies revealed that ML352 acts as a noncompetitive inhibitor of choline uptake, suggesting an allosteric mechanism of action. acs.org This inhibition of CHT represents a distinct mechanism for modulating cholinergic signaling compared to traditional AChE inhibitors. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against the choline transporter.
Table 2: Profile of a Representative Choline Transporter (CHT) Inhibitor
| Compound Name | Target | Mechanism of Action | Key Finding |
|---|---|---|---|
| ML352 | Presynaptic Choline Transporter (CHT) | Noncompetitive Inhibition | Potent and selective inhibitor, reduces Vmax of choline transport without affecting Km. acs.org |
ML352 is a 4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide derivative. acs.org
Cellular and In Vitro Biological Efficacy Studies
Antitumor Activities and Cell Cycle Regulation in Cancer Cell Lines
While direct studies on this compound are not extensively detailed in the reviewed literature, research on closely related N-(piperidin-4-yl)benzamide derivatives provides significant insights into the potential antitumor activities of this class of compounds. These studies indicate that benzamide derivatives containing a piperidine moiety can exhibit potent inhibitory effects on cancer cell lines, primarily through the induction of cell cycle arrest.
A series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity. nih.gov One particular compound from this series demonstrated potent biological activity against HepG2 (human liver cancer) cells, with an IC50 value of 0.25 μM. nih.gov Further investigation into its mechanism of action revealed that this compound induces cell cycle arrest. nih.gov Western blot analysis showed an inhibition of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) expression, alongside an enhanced expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov Flow cytometry analysis confirmed the cell cycle arrest, suggesting that the compound exerts its anticancer effect through a p53/p21-dependent pathway. nih.gov
In another study, different benzamide derivatives were designed and shown to have significant inhibitory bioactivity in HepG2 cells, with IC50 values as low as 0.12 and 0.13 μM for the most potent compounds. nih.gov These compounds were found to induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream target gene p21. nih.gov Additionally, they upregulated the expression of cleaved caspase-3, a key executioner of apoptosis, thereby promoting tumor cell death. nih.gov
Furthermore, the piperazine (B1678402) moiety, which is structurally related to piperidine, is often incorporated into the design of antitumor drugs. nih.gov Novel arylamide derivatives containing a piperazine group have been developed as tubulin polymerization inhibitors, showing potent antiproliferative activities against various cancer cells, with a particular efficacy against liver cancer cell lines. nih.gov
The table below summarizes the in vitro antitumor activity of a representative N-(piperidin-4-yl)benzamide derivative against the HepG2 cell line.
| Compound | Cell Line | Activity Metric (IC50) | Observed Mechanism of Action |
|---|---|---|---|
| N-(piperidine-4-yl)benzamide derivative (Compound 47) nih.gov | HepG2 (Human Liver Carcinoma) | 0.25 μM | Induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov |
Antioxidant Properties and Cellular Protective Effects
The chemical structure of this compound, specifically the presence of a methoxy (B1213986) group on the benzamide ring, suggests potential antioxidant activity. Phenolic compounds, including those with methoxy groups, are known to play a significant role in preventing oxidative damage, which is implicated in various diseases like cancer and heart disease. mdpi.com The number and position of hydroxyl and methoxy groups on an aromatic ring are important for antioxidative activity, as they can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com
Studies on various benzimidazole (B57391) and benzamide derivatives have highlighted the contribution of these structural motifs to antioxidant effects. mdpi.comhygeiajournal.com For instance, the synthesis of new hydroxy-substituted N-benzimidazole benzamide derivatives was undertaken to explore their antioxidative capacity, based on the principle that preventing oxidative damage can indirectly inhibit abnormal cell growth. mdpi.com
Furthermore, research into other heterocyclic compounds has established a clear structure-activity relationship for antioxidant properties. In a study of 4-methylcoumarins, derivatives containing ortho-dihydroxy substituents on the benzenoid ring demonstrated considerable neuroprotective effects by inhibiting reactive oxygen species (ROS) formation and showing significant antioxidant activity in chemical assays. uniroma1.it Similarly, flavonoids are recognized for their ability to protect against damage from ROS, a property linked to their neuroprotective and anti-inflammatory effects. nih.gov The presence of a methoxy group can enhance these properties. nih.gov
In a study on piperazine derivatives, one compound demonstrated neuroprotective potential by preventing lipid peroxidation and protein damage and restoring the levels of endogenous antioxidant enzymes in an animal model of aluminum-induced neurotoxicity. nih.gov This highlights the potential for piperidine-containing compounds to exert cellular protective effects against oxidative stress. nih.gov
Anthelmintic Efficacy in Relevant Biological Models
Benzamide and piperidine/piperazine derivatives are well-established scaffolds in the development of anthelmintic agents. researchgate.net The anthelmintic activity of various benzamide derivatives has been evaluated using the adult Indian earthworm Pheretima posthuma, a common biological model chosen for its anatomical and physiological resemblance to human intestinal roundworm parasites. hygeiajournal.com
In one study, several benzamide derivatives were synthesized and tested for their ability to induce paralysis and death in earthworms. The results were compared against the standard drug Albendazole. Among the tested compounds was [N-(4'-methoxy- phenyl) (piperidin-1"-yl] benzamide, a structural relative of this compound. This and other related benzamides demonstrated significant anthelmintic activity.
Piperazine and its derivatives are also known to possess potent anthelmintic properties. nih.govijpsr.com Their mechanism of action often involves causing paralysis of the worms, which are then expelled from the host's system. researchgate.net The evaluation of synthesized 1-benzhydryl piperazine derivatives confirmed their anthelmintic activity in the Pheretima posthuma model. ijpsr.com
The data below shows the anthelmintic activity of a standard drug in a model relevant to the study of benzamide derivatives.
| Compound | Concentration (mg/mL) | Model Organism | Time to Paralysis (min) | Time to Death (min) |
|---|---|---|---|---|
| Piperazine Citrate (Standard) hygeiajournal.com | 15 | Indian Earthworm | Data not specified | Data not specified |
| Albendazole (Standard) | 5, 10, 20 | Eicinia foetida (Earthworm) | Concentration-dependent | Concentration-dependent |
Note: Specific time-to-paralysis/death values for the standard drugs were not consistently provided in the cited abstracts, but their use as a positive control confirms the validity of the experimental models for assessing anthelmintic activity.
Neuroprotective and Antidepressant-like Effects of Related Compounds
Accumulating evidence suggests that compounds structurally related to this compound may possess neuroprotective and antidepressant-like properties. nih.gov These effects are often mediated through the modulation of various signaling pathways and neurotransmitter systems in the brain. nih.govnih.gov
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are close structural analogs, were identified as potent and selective inhibitors of the presynaptic high-affinity choline transporter (CHT). nih.gov CHT is essential for the uptake of choline, the precursor to the neurotransmitter acetylcholine, which plays a crucial role in cognitive functions such as memory and attention. nih.gov Inhibition of CHT can potentiate cholinergic signaling, a therapeutic strategy explored for conditions like Alzheimer's disease. nih.govmdpi.com
Furthermore, various benzamide derivatives have been investigated as multi-target agents for Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com One study identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a highly potent inhibitor of both AChE and BACE1. mdpi.com
The neuroprotective effects of related compounds have also been demonstrated in preclinical models. A piperazine derivative was shown to protect against aluminum-induced neurotoxicity by lowering AChE activity, preventing oxidative damage, and improving performance in behavioral tests assessing memory. nih.gov Antidepressants, as a class, are also known to have neuroprotective effects, potentially by enhancing neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and reduces stress-induced damage. nih.gov The antidepressant-like effects of a novel monoamine oxidase (MAO) inhibitor, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole, were linked to its modulation of serotonergic and dopaminergic systems. nih.gov This suggests that the dimethoxy-phenyl moiety, related to the methoxy-phenyl group in the title compound, can be a key feature for activity in the central nervous system.
The table below summarizes the enzymatic inhibition activity of a related multi-target benzamide derivative.
| Compound | Target Enzyme | Activity Metric (IC50) |
|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) mdpi.com | Acetylcholinesterase (AChE) | 0.056 µM |
| β-secretase (BACE1) | 9.01 µM |
Structure Activity Relationships Sar and Structural Correlates of Biological Function
Elucidation of Pharmacophoric Features within the 4-methoxy-N-(piperidin-3-yl)benzamide Scaffold
The this compound scaffold possesses several key pharmacophoric features that are crucial for its biological activity. A pharmacophore model for this class of compounds typically includes a hydrogen bond donor (the piperidine (B6355638) N-H group), a hydrogen bond acceptor (the amide carbonyl oxygen), and an aromatic/hydrophobic region (the methoxy-substituted benzene (B151609) ring). The spatial arrangement of these features is critical for molecular recognition and binding to biological targets. The number of flexible bonds within the structure influences its conformational flexibility, which is a key factor in its ability to bind effectively to receptors or ion channels. pharmacophorejournal.com The topological polar surface area (TPSA), a descriptor related to hydrogen bonding potential, is also a significant predictor of a drug's absorption and permeability characteristics. pharmacophorejournal.com
Impact of Methoxy (B1213986) Group Positional Isomerism on Biological Activity
The position of the methoxy group on the benzamide (B126) ring significantly influences the compound's biological activity. While direct SAR studies on positional isomers of this compound are not extensively detailed in the provided context, data from analogous compounds demonstrate the importance of this feature. For instance, in a series of cyclic diamino benzamide-based D3 receptor ligands, a 4-methoxy analog showed minimal binding affinity for both D3 (Ki = 15265 nM) and D2 (Ki = 25435 nM) receptors. scispace.com In contrast, the 2-methoxy analog in the same series exhibited different binding characteristics, highlighting the sensitivity of receptor interaction to the methoxy group's placement. scispace.com The presence and position of methoxy and hydroxy groups on benzazole derivatives are known to enhance antioxidant activity by enabling the donation of hydrogen atoms or electrons to stabilize free radicals. mdpi.com This suggests that the electronic properties conferred by the methoxy group's position are a critical determinant of the molecule's interaction with its biological targets.
Comprehensive Analysis of Piperidine Ring Substitutions and their Influence on Potency and Selectivity
Modifications to the piperidine ring of benzamide derivatives have a profound impact on their potency and selectivity. In a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which act as inhibitors of the presynaptic choline (B1196258) transporter (CHT), substitutions on the piperidine nitrogen were explored. nih.gov The removal of an N-isopropyl group from the piperidine resulted in a significantly less active compound. nih.gov However, the introduction of a smaller N-methyl group led to a compound that was equipotent with the isopropyl analog, indicating that while some substitution is necessary for activity, steric bulk is a sensitive parameter. nih.gov This highlights the importance of the piperidine nitrogen environment for target engagement. The stereoselective synthesis of substituted piperidines is an active area of research, as the spatial arrangement of substituents can drastically alter pharmacological properties. mdpi.com
Table 1: Influence of Piperidine N-Substitution on Choline Transporter (CHT) Inhibition for 4-methoxy-3-(piperidin-4-yl)oxy benzamide analogs nih.gov
| N-Substituent | CHT Inhibition IC₅₀ (µM) |
| Isopropyl | Potent |
| H (unsubstituted) | Much less active |
| Methyl | Equipotent to Isopropyl |
The Benzamide and Piperidine Moieties as Privileged Structures in Drug Design
The concept of "privileged structures" refers to molecular frameworks that are capable of providing high-affinity ligands for multiple, diverse biological receptors. acs.orgcambridgemedchemconsulting.com Both the benzamide and piperidine moieties are widely recognized as privileged structures in medicinal chemistry. nih.govnih.gov
The benzamide framework is present in a wide array of therapeutic agents. Its utility stems from its metabolic stability and its ability to present substituents in well-defined spatial orientations, allowing for fine-tuning of interactions with various biological targets. nih.gov
The piperidine ring is another common motif in drug discovery, valued for its three-dimensional nature and structural flexibility. cambridgemedchemconsulting.comcambridgemedchemconsulting.com It can engage in crucial cation-π interactions with target proteins and serves as a versatile scaffold for optimizing stereochemical aspects that affect potency and toxicity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The combination of these two privileged structures in one molecule, as seen in this compound, creates a versatile scaffold with significant potential for developing ligands for a broad range of therapeutic targets. acs.orgnih.gov
Stereochemical Implications for Receptor Binding and Efficacy
The presence of a chiral center at the 3-position of the piperidine ring means that this compound can exist as two distinct enantiomers, (R) and (S). Stereochemistry is a critical factor in drug action, as biological macromolecules like receptors and enzymes are themselves chiral. Consequently, different enantiomers of a drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. For example, the (3S) configuration of a related compound, 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide, is specified in its chemical identity, underscoring the importance of a defined stereochemistry for its biological function. drugbank.com The differential interaction of enantiomers with a chiral receptor binding site can lead to one enantiomer being significantly more potent or having a different pharmacological profile than the other. Therefore, the evaluation of the individual stereoisomers of this compound is essential for a complete understanding of its therapeutic potential and mechanism of action.
Computational Studies and Molecular Modeling of 4 Methoxy N Piperidin 3 Yl Benzamide
In Silico Prediction of Ligand-Target Interactions
In silico methods are instrumental in the early stages of drug discovery for predicting the likely biological targets of a compound, thereby hypothesizing its mechanism of action. mdpi.com For 4-methoxy-N-(piperidin-3-yl)benzamide, computational approaches can screen its chemical structure against databases of known protein targets to identify potential binding partners. This process often involves evaluating physicochemical properties and structural motifs within the molecule that are known to interact with specific protein families. researchgate.net
Bioinformatic tools can predict a range of molecular properties, such as the octanol-water partition coefficient (log P), molecular weight, and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org These parameters are used to assess "drug-likeness" according to frameworks like Lipinski's rule of five, which helps predict a compound's potential for good oral bioavailability. ulster.ac.uk Furthermore, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be computationally predicted to forecast the compound's behavior within a biological system. biotechnologia-journal.org
Based on high-throughput screening of structurally similar compounds, a potential target for this class of molecules has been identified. Specifically, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were found to be novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov This suggests that this compound may also interact with this transporter, a crucial protein for acetylcholine (B1216132) synthesis in neurons. nih.gov In silico target prediction would thus focus on evaluating the binding potential of the compound to CHT and other neurologically relevant targets.
| Computational Method | Predicted Property/Interaction | Significance |
|---|---|---|
| Target Prediction Algorithms | Potential binding to presynaptic choline transporter (CHT) | Provides a testable hypothesis for the molecule's mechanism of action. nih.gov |
| ADMET Prediction | Bioavailability, toxicity profile, metabolic stability | Assesses the compound's viability as a drug candidate early in development. biotechnologia-journal.orgulster.ac.uk |
| Drug-Likeness Rules (e.g., Lipinski's) | Evaluation of molecular weight, logP, H-bond donors/acceptors | Filters for compounds with properties favorable for oral administration. ulster.ac.uk |
Molecular Docking Simulations for Binding Mode Elucidation
For this compound, docking simulations would be performed using a three-dimensional structure of a potential target receptor, such as the choline transporter or an opioid receptor, which are known to bind piperidine-containing ligands. nih.govresearchgate.net The process involves generating multiple possible conformations of the ligand within the protein's binding site and scoring them based on a force field to estimate binding affinity. mdpi.com
Analysis of the docking poses can reveal key amino acid residues that form critical interactions. For instance, studies on related piperidine (B6355638) derivatives have shown that the cationic amine of the piperidine ring often forms a crucial salt bridge with an acidic residue, such as aspartic acid, within the receptor cavity. researchgate.net The benzamide (B126) portion of the molecule may engage in aromatic or hydrogen bonding interactions. The methoxy (B1213986) group, for example, could act as a hydrogen bond acceptor. mdpi.com These simulations are vital for understanding the structural basis of binding and for guiding the rational design of new analogues with improved potency and selectivity. researchgate.net
Allosteric versus Orthosteric Binding Site Characterization
Computational studies are critical in distinguishing between two primary modes of ligand-receptor interaction: orthosteric and allosteric binding. Orthosteric ligands bind to the primary active site of a protein, directly competing with the endogenous substrate. researchgate.net In contrast, allosteric modulators bind to a distinct, secondary site, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand at the active site. researchgate.netnih.gov
Allosteric modulators often exhibit greater target specificity and can have a more nuanced, modulatory effect rather than simple activation or inhibition, which can lead to fewer side effects. researchgate.netnih.gov Research on a structurally similar compound, ML352, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide, demonstrated noncompetitive inhibition of the choline transporter. nih.gov Noncompetitive inhibition is a hallmark of an allosteric mechanism, as the inhibitor does not compete with the substrate (choline) for the same binding site.
Molecular docking and molecular dynamics simulations can be employed to investigate this for this compound. By docking the compound to the entire surface of a target protein, potential allosteric sites can be identified. If a stable binding pose is found at a location distinct from the known active site, and if this binding is shown to induce conformational changes that could affect the active site's function, it would provide strong evidence for an allosteric mechanism. ulster.ac.ukresearchgate.net
| Characteristic | Orthosteric Binding | Allosteric Binding |
|---|---|---|
| Binding Location | Primary active site (endogenous ligand site). researchgate.net | Topographically distinct secondary site. researchgate.net |
| Mechanism of Action | Competitive inhibition or activation. researchgate.net | Noncompetitive modulation via conformational change. nih.govnih.gov |
| Therapeutic Advantage | Direct and potent effect. | Higher specificity, potential for finer physiological control, fewer side effects. nih.gov |
| Evidence from Related Compounds | N/A | Noncompetitive inhibition of CHT suggests an allosteric site for benzamide derivatives. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how variations in molecular features (descriptors) affect potency, QSAR models can predict the activity of newly designed, unsynthesized molecules. peerj.com
To develop a QSAR model for this compound analogues, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values for CHT inhibition) is required. nih.gov For each compound, various molecular descriptors—such as electronic, steric, and hydrophobic properties—are calculated. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that generate 3D fields around the molecules to represent their steric and electrostatic properties. researchgate.netpeerj.com
The resulting QSAR model can be visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. peerj.com For example, a map might indicate that adding a bulky, hydrophobic group at a specific position on the piperidine ring would enhance binding affinity, while an electron-withdrawing group on the benzamide ring might be detrimental. researchgate.net This predictive power makes QSAR an invaluable tool for optimizing lead compounds.
Pharmacophore Generation and Virtual Screening Approaches
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. pharmacophorejournal.comsemanticscholar.org These models can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-receptor complex itself (structure-based). biorxiv.org
For this compound, a pharmacophore model could be developed based on its lowest energy conformation or its docked pose within a target receptor. pharmacophorejournal.com This model would likely include features such as a hydrogen bond acceptor (methoxy oxygen), an aromatic ring (the benzene (B151609) ring), and a positive ionizable feature (the piperidine nitrogen). pharmacophorejournal.com
Once generated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. semanticscholar.org The screening software searches for other molecules in the database that can match the pharmacophoric features in the correct spatial arrangement. semanticscholar.orgbiorxiv.org This approach is a highly efficient method for identifying novel chemical scaffolds that are structurally diverse from the original lead but retain the necessary features for biological activity, thus accelerating the discovery of new potential drug candidates. semanticscholar.orggrafiati.com
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a flexible molecule like this compound can adopt. nih.gov The piperidine ring typically adopts a stable chair conformation, while rotations around the amide bond and the bonds connecting the rings create additional conformational flexibility. researchgate.net
Computational methods, including molecular mechanics and quantum mechanics, are used to calculate the energy associated with different conformations. nih.gov Crystal structure analysis of a related compound, 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, reveals specific torsion angles and a twisted arrangement between the piperidine and benzoyl rings, providing a valuable starting point for conformational studies. researchgate.net
Energy landscape mapping expands on this by charting all accessible conformations and the energetic barriers between them. nih.gov This map reveals the relative populations of different conformers and the kinetics of their interconversion. nih.gov Understanding the conformational energy landscape is crucial because the specific conformation that binds to the receptor (the "bioactive conformation") may not be the lowest-energy conformation in solution. mdpi.com Identifying this bioactive conformation is a key goal of molecular modeling and provides critical information for pharmacophore development and rational drug design.
Methodological Frameworks for Research on 4 Methoxy N Piperidin 3 Yl Benzamide
High-Throughput Screening (HTS) Methodologies for Biological Activity Discovery
The initial identification of novel bioactive scaffolds, such as the 4-methoxybenzamide (B147235) series, often begins with High-Throughput Screening (HTS). This process involves the rapid, automated testing of large and diverse chemical libraries to identify "hits" that modulate a specific biological target.
In a campaign that identified a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT), a comprehensive HTS was performed. nih.gov The screen utilized the NIH Molecular Libraries Small Molecule Repository (MLSMR), a collection containing over 300,000 distinct compounds. nih.gov The screening protocol was designed to detect inhibitors of CHT by measuring cellular responses to choline under different conditions. Specifically, compounds were tested in a triple-addition protocol where responses were measured in the absence of choline, at a low concentration (EC₂₀), and at a high concentration (EC₈₀) of choline. nih.gov This strategy allowed for the identification of compounds that could inhibit the transporter's activity, leading to the selection of the 4-methoxybenzamide scaffold for further optimization. nih.gov
Advanced Biochemical and Pharmacological Assay Development and Validation
Following the identification of a promising scaffold from HTS, more detailed biochemical and pharmacological assays are developed to validate these initial findings and to characterize the mechanism of action. For the 4-methoxybenzamide series, radiolabeled choline uptake assays were crucial for confirming their activity as CHT inhibitors. nih.gov
These assays are conducted using cells that express the target transporter, in this case, HEK293 cells stably transfected with human CHT. nih.gov The principle of the assay involves incubating the cells with radiolabeled choline (e.g., [³H]choline) in the presence and absence of the test compound. The amount of radioactivity transported into the cells is then quantified using scintillation spectrometry, providing a direct measure of the transporter's activity. nih.gov
To determine the potency of the compounds, 10-point concentration-response curves are generated, allowing for the calculation of IC₅₀ values (the concentration of inhibitor required to reduce the biological activity by 50%). nih.gov Furthermore, to elucidate the mechanism of inhibition (e.g., competitive vs. noncompetitive), these assays are performed at both low and high concentrations of the natural substrate, choline. A noncompetitive inhibitor will demonstrate inhibition regardless of the substrate concentration, whereas a competitive inhibitor's effect will be diminished at higher substrate concentrations. nih.gov
| Compound | IC₅₀ at 100 nM Choline (μM) | IC₅₀ at 10 μM Choline (μM) | Inhibition Mechanism Indication |
|---|---|---|---|
| ML352 | 0.260 | 0.350 | Noncompetitive nih.gov |
| Analog A | 1.5 | >20 | Competitive nih.gov |
| Analog B | 0.850 | 1.2 | Noncompetitive nih.gov |
Cellular Imaging and Flow Cytometry for Phenotypic Analysis
While specific studies employing cellular imaging or flow cytometry for 4-methoxy-N-(piperidin-3-yl)benzamide are not detailed in the available literature, these techniques are fundamental for assessing the phenotypic consequences of target engagement in a cellular context.
Cellular Imaging techniques, such as fluorescence microscopy, could be employed to visualize the effects of the compound on cellular morphology, protein localization, or organelle health. For instance, if a compound targets a transporter involved in neurotransmitter uptake, fluorescently labeled substrates or antibodies could be used to image the transporter's distribution on the cell membrane and its potential internalization upon compound treatment. mdpi.com Studies on other compounds have shown that molecules can be designed to be inherently fluorescent, allowing for direct visualization of their uptake and distribution within cells, confirming their ability to cross the cell membrane and reach intracellular compartments. mdpi.com
Flow Cytometry is a powerful technique for quantifying cellular characteristics on a single-cell basis within a large population. It could be used to analyze the phenotypic effects of this compound by measuring parameters such as cell viability, apoptosis (cell death), or the expression of specific cell surface markers. This allows for a quantitative assessment of the compound's impact on cell health and signaling pathways at various concentrations.
Molecular Biology Techniques for Target Engagement and Pathway Analysis (e.g., Western Blot)
Confirming that a compound directly interacts with its intended target within a cell (target engagement) and understanding its downstream effects on signaling pathways are critical steps in drug development.
Western Blotting is a widely used molecular biology technique to detect and quantify specific proteins in a sample. nih.gov To study a compound like this compound, Western blotting could be used to assess the expression levels of its target protein (e.g., CHT) after treatment. nih.gov Furthermore, it can be used for pathway analysis by examining the phosphorylation state or expression levels of downstream signaling proteins that are affected by the inhibition of the primary target. This provides valuable information on the compound's mechanism of action beyond simple target binding. The general procedure involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. nih.gov
Other advanced techniques for confirming target engagement include cellular thermal shift assays (CETSA) or the development of radiolabeled probes of the compound itself for binding studies, as has been done for other benzamide derivatives to visualize target engagement using PET imaging. nih.gov
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling
Early assessment of a compound's ADME properties is essential to ensure it has the potential to become a viable drug. These assays are performed in vitro to predict the pharmacokinetic behavior of a compound in vivo. For a compound like this compound, a standard panel of ADME assays would be conducted.
Solubility: The thermodynamic and kinetic solubility of a compound is determined in buffers at various pH levels to predict its dissolution in the gastrointestinal tract.
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict passive absorption across the gut wall. The Caco-2 cell permeability assay is also used to model human intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its metabolic stability. A high clearance rate in these assays suggests the compound may be rapidly metabolized in the body, leading to a short duration of action. These studies also help identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin is measured, as only the unbound fraction is typically free to interact with its target.
Cytotoxicity: Early cytotoxicity screening in relevant cell lines (e.g., HepG2 liver cells) is performed to flag potential toxicity issues.
| Parameter | Assay | Purpose |
|---|---|---|
| Solubility | Thermodynamic/Kinetic Solubility Assay | Predicts dissolution and absorption. |
| Permeability | PAMPA / Caco-2 Assay | Predicts intestinal absorption and efflux liability. |
| Metabolic Stability | Liver Microsome/Hepatocyte Stability Assay | Predicts metabolic clearance rate (half-life). |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | Assesses potential for drug-drug interactions. |
| Plasma Protein Binding | Equilibrium Dialysis / Ultracentrifugation | Determines the fraction of free, active drug. |
| Hepatotoxicity | Hepatocyte Cytotoxicity Assay | Identifies potential for liver toxicity. |
Future Research Directions and Translational Perspectives for 4 Methoxy N Piperidin 3 Yl Benzamide
Strategies for Rational Design and Optimization of Analogues
The rational design of analogues of 4-methoxy-N-(piperidin-3-yl)benzamide would likely commence with a systematic exploration of its chemical structure to establish a comprehensive structure-activity relationship (SAR). This process would involve the synthesis and biological evaluation of a library of related compounds to identify key structural motifs responsible for any potential biological activity.
Key areas for modification would include:
The Benzamide (B126) Moiety: The 4-methoxy group on the phenyl ring could be shifted to the 2- or 3-position, or replaced with other substituents such as halogens, alkyls, or trifluoromethyl groups. These modifications would probe the electronic and steric requirements for receptor binding.
The Piperidine (B6355638) Ring: The point of attachment of the benzamide group could be moved from the 3-position to the 2- or 4-position of the piperidine ring to assess the impact of the substituent's spatial orientation. Furthermore, substitution on the piperidine nitrogen with various alkyl or aryl groups could influence the compound's physicochemical properties and target interactions.
The Amide Linker: While typically less amenable to modification without significant changes to the core structure, bioisosteric replacement of the amide bond could be explored to alter the compound's metabolic stability and hydrogen bonding capacity.
Computational modeling and quantitative structure-activity relationship (QSAR) studies would be instrumental in guiding the design of new analogues, prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles.
Identification of Novel Biological Targets and Therapeutic Indications
Given the prevalence of the benzamide and piperidine scaffolds in centrally active pharmaceuticals, initial biological screening of this compound would likely focus on targets within the central nervous system (CNS). High-throughput screening against a panel of G protein-coupled receptors (GPCRs), ion channels, and enzymes would be a logical first step to identify potential biological targets.
Based on the structures of known drugs, potential targets could include:
Dopamine (B1211576) and Serotonin (B10506) Receptors: Many antipsychotic and antidepressant medications feature structures related to this compound.
Sigma Receptors: These receptors are implicated in a variety of neurological conditions and are known to bind to a diverse range of chemical structures.
Enzymes: Enzymes such as fatty acid amide hydrolase (FAAH) or monoamine oxidase (MAO) could also be investigated as potential targets.
Once a primary biological target is identified, further in vitro and in vivo studies would be necessary to validate this interaction and to explore the potential therapeutic indications. These could range from psychiatric disorders such as schizophrenia and depression to neurological conditions like Parkinson's disease or neuropathic pain.
Development of Probes for Advanced Neurotransmitter Transport Research
Should this compound or one of its optimized analogues demonstrate high affinity and selectivity for a specific neurotransmitter transporter, it could be developed into a valuable research tool. By radiolabeling the compound or attaching a fluorescent tag, it could be used as a probe to study the distribution, density, and function of the target transporter in the brain.
Such probes would be invaluable for:
Positron Emission Tomography (PET) Imaging: A radiolabeled version of the compound could allow for the non-invasive visualization of the target transporter in the living brain, aiding in the diagnosis of disease and the development of new drugs.
In Vitro Autoradiography: This technique could be used to map the precise anatomical distribution of the transporter in brain tissue slices.
Fluorescence Microscopy: A fluorescently labeled probe could be used to study the cellular and subcellular localization of the transporter and to investigate its trafficking and regulation.
Potential Contribution to the Understanding and Treatment of Neurological and Other Disorders
The discovery of a novel, selective ligand for a CNS target can significantly advance our understanding of the underlying pathophysiology of neurological and psychiatric disorders. If this compound or its derivatives are found to modulate a key protein involved in a disease process, they could serve as valuable tools to dissect the complex molecular mechanisms of that disorder.
In the long term, a successful research program originating from this chemical scaffold could lead to the development of a new class of therapeutic agents. Depending on the identified target and its role in disease, these agents could offer a novel mechanism of action for the treatment of conditions with high unmet medical needs.
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
To gain a deeper understanding of the biological effects of this compound, a multi-omics approach could be employed. This would involve the integration of data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action.
For example, treating neuronal cells with the compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the downstream signaling pathways that are modulated. Metabolomic analysis could identify changes in the levels of neurotransmitters and other key metabolites, providing further insight into the compound's functional effects.
By integrating these large datasets, researchers could construct detailed models of the compound's biological activity, potentially identifying novel biomarkers for its effects and predicting its therapeutic efficacy and potential side effects.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-methoxy-N-(piperidin-3-yl)benzamide?
The synthesis typically involves coupling a substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride) with a piperidin-3-amine derivative. Key steps include:
- Amide bond formation : Conducted under Schotten-Baumann conditions with a base like sodium carbonate to neutralize HCl byproducts .
- Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) are used to isolate the product .
- Safety : Hazard analysis for intermediates (e.g., mutagenicity screening via Ames II testing) is critical, as some benzamide derivatives exhibit mutagenic potential .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : and NMR identify methoxy ( ppm), piperidine protons ( ppm), and amide carbonyl ( ppm) .
- Mass spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How is crystallographic data analyzed for this compound?
- X-ray diffraction : Programs like SHELXL (part of the SHELX suite) refine crystal structures, leveraging high-resolution data to resolve bond lengths and angles .
- Validation : Tools like PLATON check for twinning or disorder, common in flexible piperidine moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Solvent selection : Dichloromethane or acetonitrile improves solubility of aromatic intermediates .
- Catalysis : Triethylamine or DMAP accelerates amide coupling while reducing side reactions .
- Scale-up : Continuous flow reactors minimize decomposition risks for thermally unstable intermediates .
Q. What strategies address contradictions in biological activity data?
- Kinase selectivity profiling : Compare inhibition of Akt isoforms (Akt1 vs. Akt2) using kinase panel assays. For example, dihedral angle-based molecular design improves Akt1 selectivity (24-fold) to reduce off-target toxicity .
- Metabolic stability assays : Liver microsome studies identify oxidative hotspots (e.g., methoxy groups) for structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
